molecular formula C21H17ClN4O2 B2986806 N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-19-5

N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2986806
CAS No.: 941963-19-5
M. Wt: 392.84
InChI Key: BRIBHMJCTHRSIO-UHFFFAOYSA-N
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Description

The core scaffold consists of a pyrazolo[1,5-a]pyrazin-4-one ring substituted with a phenyl group at position 2 and an acetamide moiety at position 5. The acetamide nitrogen is further substituted with a 2-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-7-8-17(16(22)11-14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIBHMJCTHRSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, commonly referred to as a pyrazolo[1,5-a]pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated phenyl group and a pyrazolopyrazine moiety, which are known for their diverse pharmacological properties.

PropertyValue
Molecular Formula C21_{21}H17_{17}ClN4_{4}O2_{2}
Molecular Weight 392.8 g/mol
CAS Number 941963-19-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, compounds similar in structure to this compound have demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving DNA synthesis inhibition and caspase activation .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. A study indicated that derivatives with similar structural features showed strong AChE inhibition, which is crucial for the treatment of neurodegenerative diseases . Additionally, urease inhibition is significant for managing conditions like peptic ulcers and kidney stones .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
  • Enzyme Interaction : It binds effectively to AChE and urease, inhibiting their activities.

Study 1: Anticancer Evaluation

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with modifications similar to this compound exhibited enhanced anticancer activity. The evaluation used the MTT assay to assess cell viability in A549 and C6 cell lines, revealing that certain derivatives led to over 70% reduction in cell viability at specific concentrations .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory effects of synthesized pyrazolo derivatives found that compounds with similar structures inhibited AChE effectively, with IC50 values indicating potent activity compared to standard drugs . The study also highlighted the importance of structural features in enhancing enzyme binding affinity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight logP Key Features Reference
N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide (G419-0349) R1: 4-Ethoxyphenyl, R2: 4-Chlorophenyl C22H19ClN4O3 422.87 3.5039 High polar surface area (58.2 Ų)
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide R1: Phenyl, R2: 4-Chlorobenzyl C21H17ClN4O2 392.8 N/A Discontinued commercial availability
N-(2-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide R1: Phenyl, R2: 2-Chlorobenzyl C21H17ClN4O2 392.8 N/A Steric effects from ortho-chloro
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide R1: 1,3-Benzodioxol-5-yl, R2: 4-Chloro-3-(trifluoromethyl)phenyl C22H15ClF3N4O4 506.8 N/A Enhanced lipophilicity (CF3 group)
N-(4-Methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide R1: 4-Ethoxyphenyl, R2: 4-Methylphenyl C23H22N4O3 406.5 N/A Electron-donating methyl group

Key Observations :

  • Conversely, hydrophobic groups like 1,3-benzodioxol-5-yl () enhance logP, favoring membrane permeability . R2 (Acetamide nitrogen substituent): Chlorinated aryl groups (e.g., 4-chlorophenyl, 2-chlorobenzyl) introduce steric and electronic effects. The 2-chlorobenzyl group () may hinder rotational freedom compared to para-substituted analogs .
  • logP Trends : G419-0349 has a moderate logP of 3.5, balancing solubility and lipophilicity. Compounds with trifluoromethyl groups () likely exhibit higher logP values, though exact data is unavailable .

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